![molecular formula C18H22N2O2 B3851223 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)
1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide
Overview
Description
1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide, also known as JDTic, is a selective kappa opioid receptor antagonist that has gained attention in recent years due to its potential therapeutic applications.
Mechanism of Action
1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain and stress responses. By blocking the activity of this receptor, 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide may reduce the rewarding effects of drugs of abuse and alleviate pain.
Biochemical and Physiological Effects:
1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide has been shown to have a variety of effects on the body, including reducing drug-seeking behavior, reducing pain sensitivity, and altering stress responses. However, it is important to note that 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide may also have off-target effects on other receptors, which could limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the kappa opioid receptor, which allows for more precise manipulation of this pathway. However, 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide may also have off-target effects on other receptors, which could complicate interpretation of results. Additionally, 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide may have limited solubility in certain experimental conditions, which could limit its use in certain assays.
Future Directions
There are many potential future directions for research on 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide, including further exploration of its therapeutic potential in addiction and pain, as well as investigation of its off-target effects on other receptors. Additionally, researchers may seek to develop new analogs of 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide with improved selectivity and efficacy. Overall, 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide represents a promising avenue for research into the treatment of addiction and pain, and further investigation of its properties is warranted.
Scientific Research Applications
1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and pain. It has been shown to block the rewarding effects of drugs of abuse, including cocaine and opioids, and may be useful in reducing drug-seeking behavior. Additionally, 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain.
properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-7-6-13-4-2-3-5-15(13)16(17)12-20-10-8-14(9-11-20)18(19)21/h2-7,14H,8-12H2,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGTDAURMORFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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